molecular formula C13H20N2O2 B180079 (R)-2-(Boc-amino)-2-phenylethylamine CAS No. 137102-65-9

(R)-2-(Boc-amino)-2-phenylethylamine

Cat. No. B180079
M. Wt: 236.31 g/mol
InChI Key: IJALRZPKODHZOR-NSHDSACASA-N
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Description

“®-2-(Boc-amino)-2-phenylethylamine” is a compound that involves a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in organic synthesis. The Boc group is stable towards most nucleophiles and bases . It is used to protect an amino function during the synthesis of multifunctional targets .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The conversion of Boc-amino acids into Boc2-amino acids using Boc2O/DMAP has also been investigated .


Molecular Structure Analysis

The molecular structure of “®-2-(Boc-amino)-2-phenylethylamine” can be determined using techniques such as NMR spectroscopy . The structure of Boc amino acids can be found from the NMR spectrum in DMSO-d6 .


Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-(Boc-amino)-2-phenylethylamine” would depend on its specific structure and the presence of the Boc group. The Boc group is stable towards most nucleophiles and bases .

Scientific Research Applications

  • Organic Chemical Synthesis

    • ®-3-(Boc-amino)piperidine, a similar compound, is used as an organic chemical synthesis intermediate .
  • Protection of Amino Functions in Multifunctional Targets

    • Boc-groups are used for the dual protection of amines and amides . This is important in the synthesis of multifunctional targets, where amino functions often occur.
    • The outcomes of these procedures include the successful protection and later deprotection of the amino functions, allowing for the synthesis of complex organic compounds .
  • Peptide Synthesis

    • Boc-amino compounds are used in peptide synthesis as protective groups . They prevent the polymerization of amino acids during reactions .
    • The methods of application involve adding the Boc-group to the amino acid under specific conditions, which can then be removed later in the synthesis process when the protected amino function is needed .
    • The outcomes of these procedures include the successful protection and later deprotection of the amino functions, allowing for the synthesis of complex peptides .
  • Facilitated Cleavage

    • Boc-groups are used for dual protection of amines and amides . This facilitates cleavage due to mutual interaction between two protecting groups on the same nitrogen .
    • The methods of application involve adding the Boc-group to the amine or amide under specific conditions, which can then be removed later in the synthesis process when the protected amino function is needed .
    • The outcomes of these procedures include the successful protection and later deprotection of the amino functions, allowing for the synthesis of complex organic compounds .
  • Self-Assembly Features

    • Amino acids and short peptides modified with the Boc-group possess eminent self-assembly features . This is due to the inherent hydrophobicity and aromaticity of the Boc moiety which can promote the association of building blocks .
  • Chemo-Selective Syntheses

    • The synthesis of N-protected amino esters is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst .
    • Nearly two dozen functionally and structurally diverse amino ester molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .
    • The outcomes of these syntheses can vary widely, depending on the specific reactions being performed. In general, the goal is to produce a desired organic compound with high yield and purity .

Safety And Hazards

When handling “®-2-(Boc-amino)-2-phenylethylamine”, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation .

Future Directions

The use of Boc-protected amines and amino acids continues to play an important role in peptide synthesis . More recently, Boc is ranked as "one of the most commonly used protective groups for amines" . Future research may focus on improving the efficiency and selectivity of Boc protection and deprotection reactions .

properties

IUPAC Name

tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALRZPKODHZOR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl (2-amino-1-phenylethyl)carbamate

CAS RN

137102-65-9
Record name tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate
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